molecular formula C8H7F2NO3 B6239477 methyl 6-(difluoromethyl)-2-oxo-1,2-dihydropyridine-3-carboxylate CAS No. 1072027-66-7

methyl 6-(difluoromethyl)-2-oxo-1,2-dihydropyridine-3-carboxylate

Cat. No. B6239477
CAS RN: 1072027-66-7
M. Wt: 203.1
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 6-(difluoromethyl)-2-oxo-1,2-dihydropyridine-3-carboxylate (M6DFC) is a synthetic compound that has been used in various scientific research applications. It is a versatile compound that has been used in a variety of studies, including biochemical and physiological research. M6DFC is a important tool for scientists to study the mechanisms of action of various compounds and to understand the biochemical and physiological effects of these compounds.

Scientific Research Applications

Methyl 6-(difluoromethyl)-2-oxo-1,2-dihydropyridine-3-carboxylate has been used in a variety of scientific research applications. It has been used to study the mechanisms of action of various compounds, as well as to understand the biochemical and physiological effects of these compounds. It has also been used in drug discovery and development, as well as in the study of various biochemical pathways.

Mechanism of Action

Methyl 6-(difluoromethyl)-2-oxo-1,2-dihydropyridine-3-carboxylate has been found to interact with various proteins and enzymes in the body. It has been shown to interact with the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins. It has also been found to inhibit the enzyme 5-lipoxygenase (5-LOX), which is involved in the production of leukotrienes.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been found to reduce the production of prostaglandins, which can lead to anti-inflammatory effects. It has also been found to reduce the production of leukotrienes, which can lead to anti-allergic effects. It has also been found to reduce the production of nitric oxide, which can lead to anti-hypertensive effects.

Advantages and Limitations for Lab Experiments

Methyl 6-(difluoromethyl)-2-oxo-1,2-dihydropyridine-3-carboxylate has a number of advantages and limitations when used in laboratory experiments. One of the advantages of using this compound is that it is relatively easy to synthesize and is relatively inexpensive. Additionally, it is relatively stable and has a relatively low toxicity. One of the limitations of using this compound is that it has a short half-life and is rapidly metabolized in the body.

Future Directions

There are a number of potential future directions for research using methyl 6-(difluoromethyl)-2-oxo-1,2-dihydropyridine-3-carboxylate. One potential direction is to further explore the biochemical and physiological effects of this compound. Additionally, further research could be done to explore the potential therapeutic uses of this compound, such as in the treatment of inflammatory and allergic diseases. Another potential direction is to explore the potential of this compound as a drug delivery system, as it has been found to be relatively stable and has a relatively low toxicity. Additionally, further research could be done to explore the potential of this compound as a tool for drug discovery and development. Finally, further research could be done to explore the potential of this compound as a tool for studying various biochemical pathways.

Synthesis Methods

Methyl 6-(difluoromethyl)-2-oxo-1,2-dihydropyridine-3-carboxylate can be synthesized from the reaction of difluoromethyl bromide and 2-oxo-1,2-dihydropyridine-3-carboxylic acid. The reaction is carried out in a solvent such as dichloromethane or acetonitrile, at a temperature of 0-25°C. The reaction is catalyzed by a base such as potassium carbonate. The product is then isolated and purified by column chromatography.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl 6-(difluoromethyl)-2-oxo-1,2-dihydropyridine-3-carboxylate involves the reaction of 2,6-difluoro-3,5-dimethylpyridine-4-carboxylic acid with methyl acetoacetate in the presence of a base to form the intermediate methyl 6-(difluoromethyl)-2-oxo-1,2-dihydropyridine-3-carboxylate. The intermediate is then esterified with methanol and an acid catalyst to yield the final product.", "Starting Materials": [ "2,6-difluoro-3,5-dimethylpyridine-4-carboxylic acid", "methyl acetoacetate", "base", "methanol", "acid catalyst" ], "Reaction": [ "Step 1: React 2,6-difluoro-3,5-dimethylpyridine-4-carboxylic acid with methyl acetoacetate in the presence of a base to form the intermediate methyl 6-(difluoromethyl)-2-oxo-1,2-dihydropyridine-3-carboxylate.", "Step 2: Esterify the intermediate with methanol and an acid catalyst to yield the final product, methyl 6-(difluoromethyl)-2-oxo-1,2-dihydropyridine-3-carboxylate." ] }

CAS RN

1072027-66-7

Molecular Formula

C8H7F2NO3

Molecular Weight

203.1

Purity

95

Origin of Product

United States

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